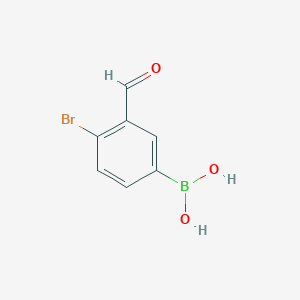

4-Bromo-3-formylphenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that serve as versatile building blocks and intermediates in organic synthesis. nih.gov Their application in chemistry is widespread due to their versatile reactivity, stability, and generally low toxicity. nih.gov They are considered a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

The most notable application of these compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms new C-C bonds by coupling an organoboron species with an organohalide. nih.govwikipedia.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, allowing for the synthesis of complex molecules. tcichemicals.com

Beyond the well-established Suzuki-Miyaura reaction, arylboronic acids can also serve as aryl radical precursors through the oxidative cleavage of their carbon-boron bond, providing a novel and efficient method for constructing various useful compounds. rsc.org Their stability and ease of synthesis make them crucial reagents in medicinal chemistry and materials science. nih.gov

Overview of Formylphenylboronic Acids and Their Bifunctional Nature

Formylphenylboronic acids are a specific subclass of arylboronic acids characterized by the presence of both a formyl (an aldehyde) group and a boronic acid moiety. wikipedia.orgnbinno.com This dual functionality makes them bifunctional molecules, which are highly valuable as building blocks in the synthesis of more complex compounds. wikipedia.orgnih.gov The unique structure allows for a wide array of synthetic transformations. nbinno.com

The bifunctional nature of these compounds enables them to participate in sequential or orthogonal chemical reactions. The boronic acid group is commonly employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nbinno.com Simultaneously, the aldehyde group can undergo a variety of other transformations, such as condensation reactions, reductive amination, or oxidation to a carboxylic acid. This allows for the introduction of diverse structural motifs. For example, formylphenylboronic acids can be combined with α-nucleophile ligands to form iminoboronate probes for selectively labeling proteins. nih.gov

Rationale for Focused Academic Research on 4-Bromo-3-formylphenylboronic Acid

The focused academic interest in this compound stems from its unique trifunctional nature, which presents multiple opportunities for selective and sequential chemical modifications. This compound possesses three distinct reactive sites on a single aromatic ring:

A boronic acid group , which is a primary functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. wikipedia.orgtcichemicals.com

A bromo substituent , which also serves as a reactive site for various cross-coupling reactions, including the Suzuki coupling, or for metal-halogen exchange to form organometallic intermediates. nih.govresearchgate.netikm.org.my The reactivity of halides in such couplings often follows the order I > OTf > Br >> Cl. wikipedia.org

A formyl group , which can be readily converted into other functional groups through reactions like Wittig olefination, condensation, or reductive amination, further expanding the molecular complexity. wikipedia.orgnih.gov

This strategic arrangement of three different functional groups on one molecule makes this compound a highly valuable building block. It allows chemists to design synthetic routes where each site can be addressed in a controlled, stepwise fashion. This capability is crucial for the efficient construction of highly substituted, complex aromatic compounds that are often key structures in pharmaceuticals, agrochemicals, and materials science.

Structure

2D Structure

Properties

IUPAC Name |

(4-bromo-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMOILCSUBRDTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283123 | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-33-1 | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications of 4 Bromo 3 Formylphenylboronic Acid in Chemical Disciplines

Contributions to Organic Synthesis and Synthetic Method Development

The distinct reactivity of each functional group on the 4-bromo-3-formylphenylboronic acid molecule enables its broad application in organic synthesis. Chemists can exploit the boronic acid for cross-coupling reactions, the aldehyde for chain extension or functionalization, and the bromo group for another metal-catalyzed coupling, often in a controlled, stepwise manner.

As a Versatile Building Block for Complex Molecular Architectures

The structure of this compound is ideally suited for the assembly of intricate molecular designs. The three distinct functional groups serve as handles that can be addressed in a specific order to build molecular complexity.

Suzuki-Miyaura Coupling: The boronic acid moiety is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond by coupling the phenyl ring to a variety of aryl or vinyl halides, providing a straightforward method to construct biaryl or styrenyl structures, which are common cores in many complex molecules.

Aldehyde Group Transformations: The formyl group can undergo a wide range of classical organic reactions. These include Wittig reactions to form alkenes, reductive amination to produce secondary or tertiary amines, and condensations to form imines or other heterocyclic systems. This functionality is crucial for introducing diverse side chains or for cyclization steps.

Secondary Cross-Coupling: The bromine atom provides a second site for metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig amination. This allows for the introduction of a third point of diversity. A typical synthetic strategy might involve first utilizing the boronic acid in a Suzuki coupling, followed by a reaction involving the aldehyde, and finally, a different cross-coupling reaction at the C-Br bond.

This sequential reactivity makes the compound a linchpin in convergent syntheses, where different fragments of a larger molecule are prepared separately and then joined together.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1451393-33-1 |

| Molecular Formula | C₇H₆BBrO₃ |

| Molecular Weight | 228.84 g/mol |

Synthesis of Pharmaceutical Intermediates and Agrochemicals

While specific, large-scale applications in marketed drugs are not extensively documented in public literature, this compound is recognized as a key pharmaceutical intermediate. huatengsci.com Its structural motifs are present in various biologically active compounds. The ability to build complex, highly substituted aromatic systems is critical in medicinal chemistry for tuning the pharmacological properties of a drug candidate.

The biaryl structures formed via the Suzuki-Miyaura reaction are prevalent in many pharmaceuticals. Furthermore, the aldehyde can be used to synthesize Schiff bases or other nitrogen-containing heterocycles, which are common pharmacophores. The bromine atom can be retained in the final molecule, as organobromine compounds are found in numerous natural products and pharmaceuticals, or it can be replaced to further elaborate the molecular structure.

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural features of this compound lend themselves to the development of advanced materials.

Porous Polymers: The rigid phenyl core and the reactive functional groups make it a candidate for creating porous organic polymers or frameworks. The aldehyde and boronic acid groups can participate in reactions that form stable, porous networks, such as covalent organic frameworks (COFs). These materials are investigated for applications in gas storage, separation, and catalysis.

Luminescent Materials: The extended π-conjugated systems that can be synthesized from this building block via cross-coupling reactions often exhibit interesting photophysical properties. By carefully choosing the coupling partners, chemists can design novel organic luminophores for applications in organic light-emitting diodes (OLEDs) or chemical sensors. The bromine atom can also be exploited through further reactions to fine-tune the electronic properties of these materials.

Role in Catalysis and Catalyst Design

The reactivity of the functional groups on this compound allows for its use in the rational design of sophisticated catalytic systems.

Ligand Development for Metal-Catalyzed Processes

The aldehyde group is a convenient starting point for the synthesis of ligands for transition metals. Through condensation with primary amines, a wide variety of Schiff base (imine) ligands can be readily prepared. If a diamine is used, a bidentate ligand can be formed, which can chelate to a metal center. The resulting metal-ligand complex can possess catalytic activity. The boronic acid or bromo groups on the ligand backbone can then be used to modify the ligand's steric or electronic properties or to anchor the entire catalyst to a solid support.

Applications in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: When used to form a soluble metal-ligand complex, the resulting catalyst operates in the same phase as the reactants (homogeneous catalysis). The substituents on the phenyl ring can influence the activity and selectivity of the metallic center.

Heterogeneous Catalysis: A significant advantage of this building block is the potential for creating heterogeneous catalysts. For example, a ligand synthesized from this compound can be immobilized onto a solid support (like silica (B1680970) or a polymer resin) through one of its other functional groups. This heterogenization allows for easy separation of the catalyst from the reaction mixture, which is a major advantage for industrial processes, enabling catalyst recycling and reducing product contamination.

Explorations in Medicinal Chemistry and Chemical Biology

The unique combination of reactive and interactive groups on the this compound scaffold makes it a valuable tool for researchers in medicinal chemistry and chemical biology. The boronic acid moiety, in particular, is known for its reversible covalent interactions with diols and its ability to act as a transition-state analog inhibitor for certain enzymes.

Boronic acids are a well-established class of inhibitors for various hydrolase enzymes. A key example is their potent inhibition of γ-Glutamyltranspeptidase (GGT), an enzyme involved in glutathione metabolism and cellular redox homeostasis. While specific inhibition studies focusing on this compound are not extensively documented in publicly available research, the mechanism of action for related boronic acid inhibitors is well understood and provides a clear model for its potential activity.

The inhibitory action stems from the ability of the boronic acid group to interact with a key hydroxyl residue in the enzyme's active site. For instance, the inhibition of GGT by γ-boroGlu, a boronic acid analogue of L-glutamic acid, occurs through the formation of a covalent, tetrahedral adduct with an active site hydroxyl group. nih.govacs.org This structure mimics the tetrahedral transition states that occur during the natural enzymatic reaction, thereby blocking the enzyme's catalytic cycle. nih.govacs.org Compounds like L-2-amino-4-boronobutanoic acid (ABBA) have also been shown to be potent GGT inhibitors, with Ki values in the nanomolar range. nih.gov This established precedent suggests that this compound has the potential to act as an inhibitor for GGT or other serine hydrolases, although empirical validation is required.

Table 1: Examples of Boronic Acid-Based GGT Inhibitors

| Inhibitor Compound | Inhibition Constant (Ki) | Mechanism Notes |

|---|---|---|

| γ-boroGlu | 35 nM | Competitive inhibitor; forms a covalent tetrahedral adduct with the active site hydroxyl. nih.govacs.org |

The inherent reactivity of both the aldehyde (formyl) and boronic acid groups makes this compound a candidate for the development of sophisticated biological tools. Formylphenylboronic acid derivatives are utilized in the synthesis of chemical probes that can covalently modify proteins of interest. nih.gov For example, researchers have developed a modular approach where 2-formylphenylboronic acid derivatives are combined with α-nucleophile ligands to form iminoboronate probes. nih.gov These probes can selectively label target proteins, and the reversible nature of the iminoboronate linkage can be exploited for further modifications, such as attaching a fluorophore for detection. nih.gov

Furthermore, boronate-based compounds are increasingly used as molecular probes for the detection and quantification of biological oxidants like peroxynitrite and hydroperoxides. frontiersin.org The reactivity of the arylboronate group towards these species leads to a detectable signal, often through a fluorescent reporter. The specific substitution pattern of this compound could be tuned to create probes with specific reactivity and detection properties for studying redox biology. frontiersin.org

The potential for a compound to modulate a biological pathway is often linked to its ability to interact with specific biomolecules, such as enzymes or receptors. As an enzyme inhibitor, this compound could theoretically modulate pathways in which those enzymes are critical. For instance, inhibition of GGT can impact glutathione metabolism, which is crucial for maintaining cellular redox balance and has been implicated in various disease states. However, specific research detailing the modulation of distinct biological pathways by this compound is not prominently featured in the current scientific literature. Its broader effects on cellular signaling or metabolic networks remain an area for future investigation.

Boron Neutron Capture Therapy (BNCT) is a binary cancer treatment that requires the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells. nih.govtandfonline.com When the tumor is irradiated with a neutron beam, the ¹⁰B atoms capture neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 nuclei that kill the cancer cells from within. nih.govtandfonline.com

Contributions to Supramolecular Chemistry and Materials Science

The field of crystal engineering focuses on the rational design of solid-state structures with desired properties by controlling intermolecular interactions. This compound possesses functional groups that are highly valuable for this purpose.

Co-crystals are multi-component molecular crystals held together by non-covalent interactions. This compound is an excellent candidate for a co-crystal former due to its functional groups:

Boronic Acid Group: The -B(OH)₂ moiety is a versatile hydrogen bond donor and acceptor, capable of forming robust and predictable supramolecular synthons.

Bromo Group: The bromine atom can participate in halogen bonding, a directional interaction that is increasingly used as a tool in crystal engineering. acs.orgfigshare.com

Research on 4-halophenylboronic acids has demonstrated their utility in systematically constructing molecular complexes. acs.orgfigshare.com Studies involving co-crystallization with various nitrogen-containing compounds (N-donors) or active pharmaceutical ingredients (APIs) have shown that both hydrogen and halogen bonds play a crucial role in the resulting supramolecular architecture. acs.orgmdpi.com The interplay between these interactions, influenced by factors like solvent and stoichiometry, allows for the creation of diverse crystal structures. mdpi.comresearchgate.net For example, 4-halophenylboronic acids have been successfully co-crystallized with compounds like theophylline and various N-donor compounds such as 4,7-phenanthroline and 1,2-bis(4-pyridyl)ethene. acs.org The bromine atom in this compound can shift its role depending on the co-former and crystallization conditions, contributing to a rich and tunable structural landscape. acs.orgfigshare.com

Table 2: Functional Groups of this compound in Co-crystal Formation

| Functional Group | Type of Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Boronic Acid [-B(OH)₂] | Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor to form predictable structural motifs. |

| Bromo [-Br] | Halogen Bonding | Participates in directional interactions with nucleophilic atoms, guiding crystal packing. acs.orgfigshare.com |

| Formyl [-CHO] | Hydrogen Bonding | Can act as a hydrogen bond acceptor. |

Surface Functionalization and Immobilization

This compound is a bifunctional molecule with significant potential in the functionalization and immobilization of substrates. Its boronic acid group can form reversible covalent bonds with diols, while the formyl and bromo groups offer sites for further chemical modification. This unique combination of reactive sites makes it a valuable building block for tailoring the chemical properties of surfaces.

One primary method for immobilization involves the reaction of the boronic acid moiety with a solid support containing diol functionalities. A notable example is the use of diethanolamine-functionalized resins, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS). The immobilization of various boronic acids on this type of resin can be achieved rapidly by stirring in anhydrous solvents at room temperature. acs.org This process leads to the formation of a stable bicyclic diethanolamine boronate structure. acs.org

Although the bond is stable, it is also reversible. The release of the boronic acid from the resin can be effected by hydrolysis, typically requiring a large excess of water. acs.org This reversible immobilization is crucial for applications where a molecule needs to be temporarily anchored to a surface for reaction or purification and then subsequently released.

The formyl and bromo groups on the phenyl ring of this compound remain available for further reactions even after immobilization. For instance, arylboronic acids containing formyl groups that are bound to a solid support can be converted into a variety of other functional groups, such as amines, amides, and anilides, in good to excellent yields. acs.org This allows for the synthesis and derivatization of complex molecules on a solid phase, simplifying purification processes. These immobilized and derivatized boronic acids can then be used in subsequent reactions, such as resin-to-resin transfer reactions, which streamline combinatorial library synthesis. acs.org

| Feature | Description | Reference |

| Immobilization Support | N,N-diethanolaminomethyl polystyrene (DEAM-PS) resin | acs.org |

| Bonding Mechanism | Formation of a bicyclic diethanolamine boronate | acs.org |

| Immobilization Conditions | Simple stirring in anhydrous solvents at room temperature | acs.org |

| Cleavage Condition | Hydrolysis with an excess of water | acs.org |

| Post-Immobilization Chemistry | Derivatization of the formyl group into amines, amides, etc. | acs.org |

Development of Liquid-Crystalline Compounds

The rigid structure and reactive handles of this compound make it a key intermediate in the synthesis of complex organic molecules, including liquid crystals. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu Their molecular structure typically consists of a rigid core and flexible terminal groups. Arylboronic acids are fundamental in constructing the rigid cores of many liquid-crystalline compounds through cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of polyaromatic systems that constitute the core of liquid crystal molecules. mdpi.com In this methodology, a boronic acid is coupled with an organohalide in the presence of a palladium catalyst.

This compound is an ideal precursor for these syntheses. The boronic acid group can participate in a Suzuki coupling to elongate the molecular structure, while the bromo substituent provides a second reactive site for another coupling reaction. This allows for the stepwise and controlled construction of multi-ring aromatic systems like terphenyls and quaterphenyls, which are known to exhibit liquid-crystalline properties. researchgate.net

For example, a synthetic strategy could involve first coupling the boronic acid moiety of this compound with an aryl halide. The resulting bromo-substituted biaryl can then undergo a second Suzuki coupling at the bromo position with another arylboronic acid. This iterative approach allows for the synthesis of precisely structured oligo-arenes, such as sexiphenyl derivatives, which are known to form stable, broad nematic phases. mdpi.com The formyl group can be retained in the final structure or modified to introduce other functionalities that can influence the mesomorphic properties of the final compound.

| Synthetic Strategy | Key Reactants | Resulting Core Structure |

| Suzuki-Miyaura Coupling | Arylboronic acids, Organohalides | Biphenyls, Terphenyls, Quaterphenyls, Sexiphenyls |

| Stepwise Elongation | This compound, various aryl halides and arylboronic acids | Polyaromatic systems |

An in-depth review of scientific literature reveals a notable scarcity of dedicated computational and theoretical studies focused exclusively on this compound. While this compound is recognized as a valuable building block in synthetic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions, it has not been the specific subject of extensive theoretical investigation in published research.

Computational studies are frequently performed on classes of compounds to understand their reactivity, stability, and spectroscopic properties. For instance, research on phenylboronic acids, in general, has explored their dimerization tendencies, electronic structures, and the influence of substituents on their chemical behavior. Density Functional Theory (DFT) is a common method employed for these investigations, providing insights into optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

However, without specific studies on this compound, a detailed analysis as requested in the outline cannot be constructed from existing, verifiable research. The generation of scientifically accurate data tables, theoretical values for spectroscopic analysis (FT-IR, FT-Raman), specific HOMO-LUMO energy gaps, molecular electrostatic potential maps, hydrogen bonding patterns, and solvent effects requires dedicated computational modeling of this exact molecule. Such specific data is not available in the public domain or published research at this time.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy based on currently available information. To fulfill the request, one would need to perform original computational chemistry research on this compound.

Computational and Theoretical Investigations on 4 Bromo 3 Formylphenylboronic Acid

Molecular Modeling and Docking Studies in Biological Systems

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as 4-bromo-3-formylphenylboronic acid, and a biological macromolecule, typically a protein or enzyme. The insights gained from these studies can guide the design of more potent and selective inhibitors or modulators of protein function.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions that stabilize the binding of a ligand to a protein's active or allosteric site. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, its distinct functional groups—the boronic acid, the bromo substituent, and the formyl group—would be key determinants of its binding profile.

Although specific studies on this compound are not available, research on similar molecules, such as other substituted phenylboronic acids, provides a template for the types of interactions that could be anticipated. For instance, the boronic acid group is well-known to form reversible covalent bonds with serine residues in the active sites of serine proteases, a class of enzymes implicated in numerous diseases. The formyl group and the aromatic ring can participate in hydrogen bonding and pi-stacking interactions, respectively, with complementary amino acid residues in a binding pocket. The bromine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A hypothetical ligand-protein interaction profile for this compound, based on its structural features, might include the interactions detailed in the following table.

Table 1: Illustrative Ligand-Protein Interaction Profile for this compound

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Boronic Acid | Covalent (reversible), Hydrogen Bonding | Ser, Thr, Tyr |

| Formyl Group | Hydrogen Bonding, Dipole-Dipole | Asn, Gln, His |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., backbone carbonyls) |

Prediction of Biological Activity and Selectivity

Computational methods can also be employed to predict the biological activity and selectivity of a compound. By docking this compound into the binding sites of various proteins, researchers could generate a prioritized list of potential biological targets. The docking score, an estimation of the binding affinity, is a key metric used in this process. A lower docking score typically indicates a more favorable binding interaction.

The selectivity of a compound for a specific target over others is a critical aspect of drug development, as it can minimize off-target effects. Computational selectivity analysis involves comparing the docking scores of the compound against a panel of related and unrelated proteins. A compound that shows a significantly better docking score for one particular protein is predicted to be more selective.

While no specific predictive studies for this compound have been published, the principles of such an investigation would follow established protocols. The compound would be computationally screened against libraries of protein structures to identify potential targets. Subsequent analysis would focus on the targets with the most favorable binding energies, providing a rationale for further experimental validation.

The following table provides a hypothetical example of the kind of data that would be generated in a computational study aimed at predicting the biological activity and selectivity of this compound.

Table 2: Illustrative Predicted Binding Affinities and Selectivity for this compound against a Panel of Kinases

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | Ser25, Lys48, Phe150 |

| Kinase B | -6.2 | Thr30, Val55, Tyr155 |

| Kinase C | -5.9 | Ser22, Arg50, Trp148 |

| Kinase D | -8.2 | Ser25, Lys48, Phe150 |

In this illustrative table, this compound is predicted to have a higher affinity for Kinase A and Kinase D over Kinase B and Kinase C, suggesting a degree of selectivity that would warrant further investigation.

Derivatization Strategies and Analogue Development of 4 Bromo 3 Formylphenylboronic Acid

Boronic Ester Formation and Reactivity (e.g., Pinacol (B44631) Esters)

The boronic acid moiety of 4-bromo-3-formylphenylboronic acid is readily converted into a more stable and manageable boronic ester. The most common of these is the pinacol ester, formed by the reaction of the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This transformation is typically achieved under mild conditions, often involving azeotropic removal of water.

The resulting product, 2-(4-bromo-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers several advantages over the free boronic acid. Pinacol esters exhibit enhanced stability towards self-condensation (trimerization to form boroxines) and are generally more soluble in organic solvents, facilitating their use in a broader range of reaction conditions. Furthermore, the pinacol ester is a key intermediate for purification and is widely employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it demonstrates excellent reactivity.

Table 1: Synthesis of this compound Pinacol Ester

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| This compound | Pinacol | Toluene (B28343) | Reflux, Dean-Stark trap | 2-(4-Bromo-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >90 |

Transformation of the Formyl Group for Novel Architectures

The aldehyde functional group is a cornerstone for building molecular complexity. A variety of transformations can be applied to the formyl group of this compound (or its pinacol ester) to generate novel molecular frameworks.

Reductive Amination: This powerful reaction allows for the introduction of nitrogen-containing substituents. The formyl group can react with a primary or secondary amine to form an imine, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride, to yield the corresponding amine. This strategy is fundamental in medicinal chemistry for the synthesis of compound libraries with diverse amine functionalities.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) enable the conversion of the aldehyde into an alkene. By reacting the aldehyde with a phosphorus ylide, a carbon-carbon double bond is formed, providing a scaffold for further functionalization or for creating conjugated systems.

Oxidation and Reduction: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. Conversely, it can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride. These transformations provide access to analogues with different electronic and steric properties.

Table 2: Representative Transformations of the Formyl Group

| Starting Material | Reaction Type | Reagent(s) | Product |

| This compound pinacol ester | Reductive Amination | Benzylamine, NaBH(OAc)₃ | 2-(4-Bromo-3-(benzylaminomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound pinacol ester | Wittig Reaction | Ph₃P=CHCO₂Et | 2-(4-Bromo-3-(2-ethoxycarbonylvinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound | Oxidation | KMnO₄ | 4-Bromo-3-carboxyphenylboronic acid |

| This compound | Reduction | NaBH₄ | 4-Bromo-3-(hydroxymethyl)phenylboronic acid |

Modifications of the Bromo Substituent for Enhanced Functionality

The bromo substituent serves as a versatile handle for a range of cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, dramatically increasing the accessible chemical space.

Suzuki-Miyaura Coupling: The bromo group can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of biaryl structures, which are prevalent in pharmaceuticals and materials science.

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl moiety. This is a powerful method for creating rigid, linear extensions to the molecular scaffold.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This provides direct access to a wide range of substituted anilines.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromo Substituent

| Starting Material | Coupling Partner | Catalyst/Base | Reaction Type | Product |

| This compound pinacol ester | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Suzuki-Miyaura | 2-(4'-Formyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound pinacol ester | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira | 2-(3-Formyl-4-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| This compound pinacol ester | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig | 2-(3-Formyl-4-(morpholino)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Synthesis and Evaluation of Substituted Arylboronic Acid Analogues

The combination of the derivatization strategies described above allows for the systematic synthesis of a wide range of substituted arylboronic acid analogues. By strategically modifying the formyl group and the bromo substituent, libraries of compounds can be generated and evaluated for their biological activity or material properties.

For example, a library of analogues could be synthesized by first performing a Suzuki coupling at the bromo position with a variety of aryl boronic acids, followed by reductive amination of the formyl group with a diverse set of amines. The resulting compounds would possess significant structural diversity.

The evaluation of these analogues would be application-dependent. In drug discovery, they could be screened against a specific biological target to identify potent and selective inhibitors. In materials science, their photophysical or electronic properties could be investigated for applications in organic electronics or sensing. The systematic exploration of these derivatization pathways is a powerful approach for the discovery of novel functional molecules.

Future Directions and Emerging Research Avenues for 4 Bromo 3 Formylphenylboronic Acid

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green chemistry principles has spurred the development of more sustainable synthetic routes to 4-Bromo-3-formylphenylboronic acid and its derivatives. Traditional methods often rely on harsh reagents and generate significant waste. Future research is increasingly focused on minimizing environmental impact through several key strategies:

Catalytic C-H Borylation: Direct C-H borylation of 2-bromobenzaldehyde (B122850) offers a highly atom-economical approach. Research is aimed at discovering and optimizing catalysts that can achieve high regioselectivity for the desired C3 position, avoiding the formation of unwanted isomers. This involves exploring a range of transition metal catalysts and ligand systems to enhance catalytic efficiency and turnover numbers under milder reaction conditions.

Flow Chemistry: Continuous flow reactors provide significant advantages in terms of safety, scalability, and process control. The development of flow-based syntheses for this compound can lead to higher yields, reduced reaction times, and minimized solvent usage. This approach also allows for the safe handling of potentially hazardous intermediates and reagents.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound represents a promising frontier. Engineered enzymes could offer unparalleled selectivity and operate under environmentally benign aqueous conditions, thereby reducing the reliance on organic solvents and heavy metal catalysts.

Advanced Applications in Asymmetric Catalysis and Synthesis

The unique structural features of this compound, namely the presence of a boronic acid, a bromine atom, and an aldehyde group, make it a valuable precursor in asymmetric catalysis and the synthesis of complex chiral molecules.

The field of asymmetric catalysis focuses on creating specific stereoisomers of a product, which is crucial in medicinal chemistry. cardiff.ac.uk Transition metal-catalyzed asymmetric 1,4-additions of arylboronic acids to conjugated enones are a key strategy for building C-C bonds in an asymmetric manner. beilstein-journals.org Future research in this area will likely involve:

Chiral Ligand Development: Designing and synthesizing novel chiral ligands that can coordinate with a metal catalyst and the boronic acid substrate to control the stereochemical outcome of reactions. This could lead to the development of highly enantioselective transformations.

Tandem and Cascade Reactions: Utilizing the multiple reactive sites of this compound to design elegant tandem or cascade reaction sequences. For instance, a Suzuki-Miyaura coupling at the bromine position could be followed by a stereoselective addition to the aldehyde, all in a single pot, to rapidly construct complex molecular architectures.

Organocatalysis: Exploring the use of small organic molecules as catalysts for transformations involving this compound. cardiff.ac.uk This approach avoids the use of potentially toxic and expensive transition metals.

Integration into Smart Materials for Sensing and Responsive Systems

Smart materials are designed to respond to external stimuli in a controlled and predictable way. fraunhofer.de The boronic acid moiety is particularly well-suited for this purpose due to its ability to form reversible covalent bonds with diols, a common structural motif in saccharides and other biologically important molecules. This has led to the development of sensors for various applications. monash.edu

Future research will likely focus on:

Chemosensors: Incorporating this compound into polymeric or solid-state matrices to create chemosensors for the detection of specific analytes. The aldehyde group can be further functionalized to tune the sensor's selectivity and sensitivity. For example, sensors could be developed for monitoring glucose levels or detecting pathogenic bacteria.

Responsive Hydrogels: Cross-linking polymers with derivatives of this compound to create hydrogels that swell or shrink in response to changes in pH or the concentration of specific diol-containing molecules. These materials could have applications in drug delivery systems and soft robotics.

Self-Healing Materials: Designing materials that can autonomously repair damage. researchgate.net The reversible nature of the boronic ester bond could be exploited to create self-healing polymers and composites where bond formation and breakage can be controlled.

Deeper Exploration of Biological Activities and Therapeutic Potential

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with bortezomib (B1684674) being a notable example of an FDA-approved drug containing a boronic acid moiety. nih.gov While the primary role of this compound has been as a synthetic intermediate, its derivatives hold potential for therapeutic applications.

Research in this area will likely involve:

Enzyme Inhibition: Designing and synthesizing derivatives of this compound as potential inhibitors of enzymes implicated in various diseases. For instance, derivatives could be explored as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. researchgate.net

Antimicrobial Agents: Investigating the antimicrobial properties of compounds derived from this compound. The combination of the bromo and formyl functionalities offers opportunities for developing novel antibacterial and antifungal agents.

Drug Delivery Vehicles: Functionalizing the aldehyde and boronic acid groups to attach therapeutic agents and targeting moieties. This could lead to the development of targeted drug delivery systems that can selectively deliver a payload to diseased cells or tissues.

Synergistic Experimental and Computational Research Paradigms

The integration of computational modeling with experimental work is becoming increasingly crucial for accelerating scientific discovery. In the context of this compound, this synergy can be leveraged in several ways:

Reaction Mechanism Elucidation: Using quantum chemical calculations to understand the detailed mechanisms of reactions involving this compound. This can provide insights into transition state geometries, activation energies, and the role of catalysts, guiding the design of more efficient synthetic protocols.

Predictive Modeling for Materials Design: Employing molecular dynamics simulations and other computational techniques to predict the properties of smart materials incorporating this compound derivatives. This can help in screening potential candidates and optimizing material performance before undertaking extensive experimental synthesis and characterization. sciexplor.com

Virtual Screening for Drug Discovery: Utilizing computational docking and quantitative structure-activity relationship (QSAR) studies to identify promising drug candidates based on the this compound scaffold. nih.gov This can significantly reduce the time and cost associated with the early stages of drug discovery.

By fostering a collaborative environment where experimentalists and computational chemists work in tandem, the full potential of this compound as a versatile chemical tool can be realized, paving the way for innovations in synthesis, materials science, and medicine.

Q & A

Q. How can 4-Bromo-3-formylphenylboronic acid be synthesized and purified for use in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The synthesis typically involves introducing bromo and formyl substituents to a phenylboronic acid scaffold via directed ortho-metalation or electrophilic substitution. Purification is critical due to the compound’s sensitivity to moisture and air. Use column chromatography with a silica gel stationary phase and a solvent system (e.g., hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (retention time analysis) and H/C NMR spectroscopy (e.g., verifying the aldehyde proton at ~10 ppm and boronic acid protons at ~7-8 ppm) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .

- Ventilation: Ensure adequate airflow to prevent dust accumulation, as boronic acids can hydrolyze in humid conditions, releasing boric acid .

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How should waste containing this compound be disposed of safely?

Methodological Answer: Collect waste in a labeled, airtight container. Neutralize residual boronic acid with a mild base (e.g., sodium bicarbonate) before disposal. Partner with licensed waste disposal services for incineration in a facility equipped with scrubbers to capture hazardous byproducts .

Advanced Research Questions

Q. How do the bromo and formyl substituents influence the reactivity of phenylboronic acid in cross-coupling reactions?

Methodological Answer: The electron-withdrawing formyl group enhances the electrophilicity of the boronic acid, accelerating transmetalation in Suzuki-Miyaura reactions. The bromo substituent acts as a leaving group in subsequent functionalization (e.g., SNAr reactions). Comparative studies with analogs (e.g., 4-Chloro-2-fluoro-3-propoxyphenylboronic acid) show that steric hindrance from substituents can reduce coupling efficiency .

Q. Table 1: Substituent Effects on Cross-Coupling Efficiency

| Compound | Substituents | Yield (%)* | Catalyst System |

|---|---|---|---|

| This compound | Br, CHO | 85 | Pd(PPh), KCO |

| 4-Fluorophenylboronic acid | F | 92 | Pd(OAc), SPhos |

| 3-Chloro-4-formylphenylboronic acid | Cl, CHO | 78 | PdCl, PCy |

| *Yields depend on solvent (e.g., DMF vs. THF) and base . |

Q. How can contradictory data on reaction yields be resolved when using this compound in medicinal chemistry applications?

Methodological Answer: Contradictions often arise from variations in:

- Catalyst Systems: Pd(OAc) may outperform Pd(PPh) in polar aprotic solvents.

- Base Selection: KPO provides higher yields than NaCO in aqueous conditions.

- Moisture Sensitivity: Degradation of the boronic acid during storage can reduce yields. Use Karl Fischer titration to confirm anhydrous conditions .

Q. What strategies optimize the use of this compound in boron neutron capture therapy (BNCT) studies?

Methodological Answer: The formyl group enables conjugation to targeting moieties (e.g., antibodies). Optimize boron loading by:

- pH Control: Maintain physiological pH (7.4) to stabilize the boronic acid-bioligand complex.

- In Vivo Stability Testing: Use F-labeled analogs for PET imaging to track biodistribution .

Analytical and Regulatory Considerations

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: B NMR confirms boronic acid integrity (δ ~30 ppm). H NMR identifies aldehyde (δ ~10 ppm) and aromatic protons.

- IR Spectroscopy: Detect B-O stretching (~1340 cm) and aldehyde C=O (~1700 cm).

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 243.93) .

Q. How does this compound comply with regulatory guidelines for laboratory use?

Methodological Answer: The compound is not classified as hazardous under OSHA or DOT regulations. However, follow GHS labeling (Warning H315/H319 for skin/eye irritation) and maintain SDS documentation for institutional audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.